molecular formula C18H15ClN2O3 B11461441 3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide

3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B11461441
M. Wt: 342.8 g/mol
InChI Key: JXCZSFHDCLEDMN-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxyphenylmethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the oxazole derivative with a methoxyphenylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1,2-oxazole-5-carboxamide: Lacks the methoxyphenylmethyl group.

    N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide: Lacks the chlorophenyl group.

    3-(3-chlorophenyl)-N-methyl-1,2-oxazole-5-carboxamide: Contains a methyl group instead of the methoxyphenylmethyl group.

Uniqueness

3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide is unique due to the presence of both the chlorophenyl and methoxyphenylmethyl groups, which contribute to its distinct chemical properties and potential applications. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H15ClN2O3/c1-23-15-7-5-12(6-8-15)11-20-18(22)17-10-16(21-24-17)13-3-2-4-14(19)9-13/h2-10H,11H2,1H3,(H,20,22)

InChI Key

JXCZSFHDCLEDMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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